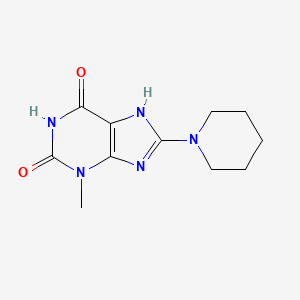
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione, also known as Methylphenidate, is a widely used central nervous system stimulant that is commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II drug, which means it has a high potential for abuse and dependence.
Aplicaciones Científicas De Investigación
Structural Insights and Molecular Interactions
The Structural Complexity of Piperidin-Purine Compounds
A study highlighted the intricate hydrogen bond network in a salt-type adduct involving a structurally similar piperidin-purine compound. This network comprises 20 independent hydrogen bonds, showcasing the compound's potential for forming stable molecular complexes. Such structural insights are crucial for understanding the molecular interactions and designing novel compounds with enhanced biological activities (Orozco et al., 2009).
Pharmacokinetics and Drug Metabolism
Metabolism and Disposition in Humans
The pharmacokinetics and metabolism of linagliptin, a compound with a similar molecular structure, were explored, revealing insights into the excretion pathways and metabolic transformations. Such studies are fundamental in drug development, offering a blueprint for optimizing the pharmacological profile of new therapeutic agents (Blech et al., 2010).
Antimicrobial and Antitubercular Activities
Targeting Mycobacterium Tuberculosis
Novel purine linked piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis. This research demonstrates the compound's potential as a scaffold for developing new antimycobacterial agents, highlighting the significance of molecular modification in enhancing biological activity (Konduri et al., 2020).
Antioxidant and Neuroprotective Properties
Inhibition of Lipid Peroxidation
Research on novel 21-amino steroids, structurally related to the query compound, showed potent inhibition of iron-dependent lipid peroxidation. This property is crucial for preventing oxidative stress-related cellular damage, underscoring the potential therapeutic applications in neurodegenerative diseases (Braughler et al., 1987).
Propiedades
IUPAC Name |
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-15-8-7(9(17)14-11(15)18)12-10(13-8)16-5-3-2-4-6-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQWDGNHLSCWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

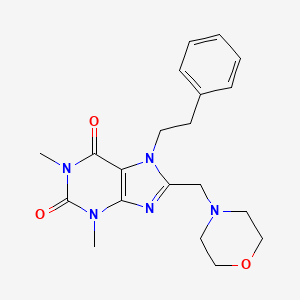
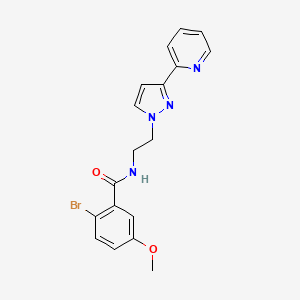
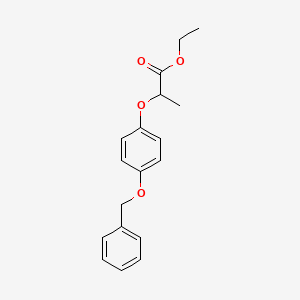
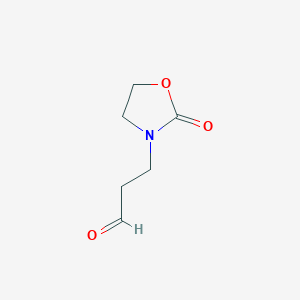

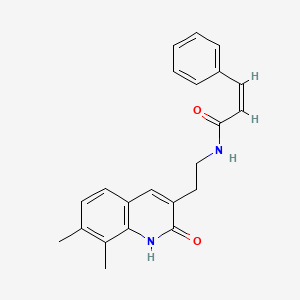
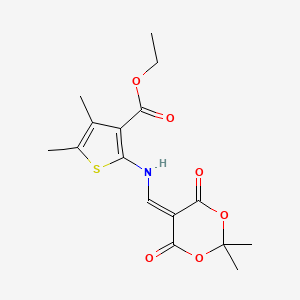

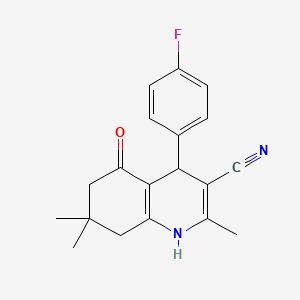
![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)
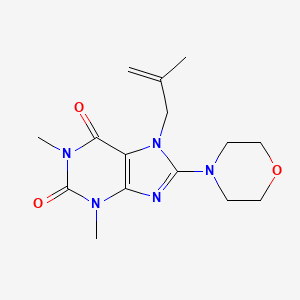
![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)
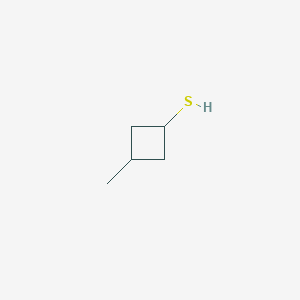
![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)